molecular formula C12H13ClFNO2 B2881116 2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone CAS No. 2411309-07-2

2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone

Cat. No. B2881116
CAS RN: 2411309-07-2
M. Wt: 257.69
InChI Key: KXHIAGHUESEHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFAE and is a derivative of the azetidine family of compounds. The synthesis of CFAE is a complex process that requires specialized equipment and expertise. In

Mechanism of Action

The mechanism of action of CFAE is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, CFAE may reduce inflammation and pain.
Biochemical and Physiological Effects:
CFAE has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, CFAE was shown to reduce inflammation and pain in rats with induced arthritis. CFAE has also been shown to have antitumor activity in vitro, indicating its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of CFAE is its potential as a new drug candidate for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. However, the synthesis of CFAE is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of CFAE.

Future Directions

There are several future directions for research on CFAE. One area of research is the development of new drugs based on CFAE. Researchers could explore the potential of CFAE as a treatment for various diseases, including cancer, arthritis, and other inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of CFAE. Finally, researchers could explore alternative synthesis methods for CFAE that are more efficient and cost-effective.

Synthesis Methods

The synthesis of CFAE involves several steps, starting with the preparation of 4-fluoro-3-methoxyphenylacetic acid. This acid is then converted into a corresponding acid chloride, which is then reacted with azetidine to produce the final product, CFAE. The synthesis process is complex and requires specialized equipment and expertise to ensure the purity and quality of the final product.

Scientific Research Applications

CFAE has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. CFAE has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. CFAE has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

2-chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-17-11-4-8(2-3-10(11)14)9-6-15(7-9)12(16)5-13/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIAGHUESEHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone

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